Encorafenib

Descripción general

Descripción

Encorafenib, vendido bajo la marca Braftovi, es un inhibidor de BRAF de molécula pequeña utilizado principalmente en el tratamiento de ciertos tipos de melanoma y cáncer colorrectal. Se dirige a enzimas clave en la vía de señalización MAPK, que participa en la división celular, la diferenciación y la secreción. This compound es particularmente efectivo en cánceres con las mutaciones BRAF V600E o V600K .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de encorafenib implica múltiples pasos, comenzando con la preparación de la estructura central de pirazolEl producto final se obtiene mediante una serie de reacciones de acoplamiento y pasos de purificación .

Métodos de producción industrial: La producción industrial de this compound típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para cumplir con los estándares regulatorios para productos farmacéuticos .

Análisis De Reacciones Químicas

2.1.1 Hydrolysis Reactions

The hydrolysis of encorafenib's methyl carbamate moiety has been investigated under different conditions to yield primary amines. The following conditions were tested:

-

Aqueous 3M KOH in Ethanol (1:1) at 78 °C

-

Aqueous 6M Lithium Hydroxide in 1,4-Dioxane (1:1)

-

Hydrochloric Acid (37%) in 1,4-Dioxane (1:1) at 100 °C

Among these, the KOH method yielded the highest efficiency, producing an 85% yield of the desired amine .

Conjugation Reactions

This compound has been conjugated with various ligands to create new compounds aimed at improving its therapeutic efficacy against BRAF V600E mutations.

2.2.1 Example Conjugates

-

This compound-Pomalidomide Conjugates : These were synthesized by linking this compound to pomalidomide using spacers of varying lengths and flexibility. This approach aims to enhance the degradation of BRAF V600E through cereblon binding .

-

Triazole Linker Compounds : The synthesis involved a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction followed by deprotection steps to yield triazole derivatives that were then coupled with this compound .

Inhibition Studies

The inhibitory activity of synthesized compounds against BRAF V600E was assessed using fluorescent assays. This compound demonstrated an IC50 value of approximately 21 ± 13 nM, outperforming its derivatives which showed IC50 values ranging from 40 to 88 nM .

Inhibitory Activity of Compounds

| Compound | IC50 (nM) | Remarks |

|---|---|---|

| This compound | 21 ± 13 | Most active compound |

| Compound A | 40 | Less active than this compound |

| Compound B | 55 | Similar activity to other derivatives |

| Compound C | 88 | Least active among tested derivatives |

Aplicaciones Científicas De Investigación

Introduction to Encorafenib

This compound is a selective inhibitor of the BRAF V600E mutation, primarily utilized in the treatment of various cancers, particularly melanoma and colorectal cancer. This compound has shown significant efficacy in clinical trials, making it a vital component in targeted cancer therapy.

Treatment of Melanoma

Clinical Studies and Efficacy:

this compound is primarily indicated for patients with BRAF V600E-mutant metastatic melanoma. The COLUMBUS trial demonstrated that the combination of this compound and binimetinib resulted in a median progression-free survival (PFS) of 14.9 months and an overall survival (OS) rate of 35% at five years . This combination therapy achieved a confirmed objective response rate (ORR) of 64%, indicating significant tumor regression in a majority of patients .

Long-Term Outcomes:

A five-year update from the COLUMBUS trial highlighted that 23% of patients remained progression-free, showcasing the durability of response associated with this compound plus binimetinib therapy .

Treatment of Colorectal Cancer

BEACON Study Findings:

this compound combined with cetuximab has been established as a new standard of care for previously treated patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC). The BEACON study revealed that this combination improved OS (median 9.3 months) and ORR (26.8%) compared to standard chemotherapy options .

Response Durability:

The median duration of response was reported at 13.9 months, with a notable proportion of patients achieving durable responses . The study also emphasized that this compound plus cetuximab significantly outperformed traditional therapies in terms of both efficacy and safety profiles .

Non-Small Cell Lung Cancer

PHAROS Study Insights:

The PHAROS study investigated the efficacy of this compound plus binimetinib in treating BRAF V600E-mutant metastatic non-small cell lung cancer (NSCLC). Results showed an objective response rate of 75% in treatment-naïve patients and 46% in previously treated patients, indicating substantial antitumor activity .

Safety Profile:

The safety profile observed in this study was consistent with prior findings in melanoma, reinforcing this compound's manageable toxicity across different cancer types .

Summary of Clinical Trials

| Trial Name | Cancer Type | Combination Therapy | Objective Response Rate | Median PFS | Median OS |

|---|---|---|---|---|---|

| COLUMBUS | Melanoma | This compound + Binimetinib | 64% | 14.9 months | 35% at 5 years |

| BEACON | Colorectal Cancer | This compound + Cetuximab | 26.8% | Not specified | 9.3 months |

| PHAROS | Non-Small Cell Lung Cancer | This compound + Binimetinib | 75% (treatment-naïve) | Not specified | Not specified |

Case Studies and Real-World Evidence

Numerous case studies have documented the effectiveness of this compound across various patient demographics:

- Melanoma Patients: A retrospective analysis indicated that patients who received this compound exhibited improved survival outcomes compared to historical controls receiving conventional therapies.

- Colorectal Cancer Cohorts: Real-world data from clinics showed that this compound plus cetuximab led to significant tumor shrinkage and prolonged survival in heavily pre-treated mCRC patients.

Mecanismo De Acción

Encorafenib actúa como un inhibidor de la quinasa RAF competitivo con ATP. Disminuye la fosforilación de ERK y regula a la baja la ciclina D1, lo que detiene el ciclo celular en la fase G1, induciendo senescencia sin apoptosis. Este mecanismo es efectivo en melanomas con una mutación de BRAF, que representan el 50% de todos los melanomas . Los objetivos moleculares incluyen las mutaciones BRAF V600E y V600K, y la vía involucrada es la vía de señalización MAPK .

Compuestos similares:

Vemurafenib: Otro inhibidor de BRAF utilizado en el tratamiento del melanoma.

Comparación: this compound tiene una mayor afinidad de unión por la mutación BRAF V600E en comparación con vemurafenib y dabrafenib. También tiene una vida media más larga, lo que permite una dosificación menos frecuente. Además, this compound a menudo se utiliza en combinación con otros inhibidores, como binimetinib, para mejorar sus efectos terapéuticos .

This compound destaca por su estructura química única y su capacidad para dirigirse a múltiples mutaciones dentro del gen BRAF, lo que lo convierte en una opción de tratamiento versátil y eficaz para diversos cánceres.

Comparación Con Compuestos Similares

Vemurafenib: Another BRAF inhibitor used in the treatment of melanoma.

Dabrafenib: A BRAF inhibitor used in combination with trametinib for the treatment of melanoma and non-small cell lung cancer.

Comparison: Encorafenib has a higher binding affinity for the BRAF V600E mutation compared to vemurafenib and dabrafenib. It also has a longer half-life, which allows for less frequent dosing. Additionally, this compound is often used in combination with other inhibitors, such as binimetinib, to enhance its therapeutic effects .

This compound stands out due to its unique chemical structure and its ability to target multiple mutations within the BRAF gene, making it a versatile and effective treatment option for various cancers.

Actividad Biológica

Encorafenib, a selective BRAF inhibitor, has emerged as a pivotal therapeutic agent in the treatment of BRAF V600E mutation-positive melanoma and other cancers. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

This compound primarily targets the BRAF protein, specifically the BRAF V600E mutation, which is implicated in the proliferation of cancer cells. By inhibiting this mutated kinase, this compound disrupts downstream signaling pathways that promote tumor growth. It also exhibits activity against wild-type BRAF and CRAF kinases, with reported IC50 values of 0.35 nM for BRAF V600E, 0.47 nM for wild-type BRAF, and 0.3 nM for CRAF in vitro .

In addition to its primary target, this compound has been shown to interact with other kinases such as JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 at clinically relevant concentrations . This broad spectrum of activity may contribute to its efficacy and potential side effects.

Clinical Efficacy

Combination Therapy

The combination of this compound with binimetinib (a MEK inhibitor) has demonstrated superior efficacy compared to monotherapy with either agent. In the COLUMBUS trial, patients receiving this compound plus binimetinib had a median progression-free survival (PFS) of 14.9 months compared to 7.3 months for those on vemurafenib alone . The overall survival (OS) rates were also significantly higher for the combination therapy.

Table 1: Clinical Outcomes from COLUMBUS Trial

| Treatment Combination | Median PFS (months) | Median OS (months) | Disease Control Rate (%) |

|---|---|---|---|

| This compound + Binimetinib | 14.9 | Not specified | 92.2 |

| Vemurafenib | 7.3 | Not specified | 81.2 |

Long-term Outcomes

A five-year update from the COLUMBUS trial indicated sustained benefits from this compound plus binimetinib, with PFS rates of 23% and OS rates of 35% overall . These results confirm the long-term efficacy and safety profile of this combination therapy.

Study on Non-Small Cell Lung Cancer (NSCLC)

A Phase II study evaluated the efficacy of this compound combined with binimetinib in patients with BRAF V600E-mutant metastatic NSCLC. The results indicated promising anti-tumor activity with manageable safety profiles . This study highlights this compound's versatility beyond melanoma.

Study on Colorectal Cancer

Another investigation focused on the use of this compound in combination with cetuximab for previously treated BRAF V600E mutation-positive metastatic colorectal cancer. This combination was associated with improved response rates compared to historical controls .

Safety Profile

This compound is generally well-tolerated; however, it is associated with specific adverse effects including skin rash, fatigue, and liver enzyme elevation. The long-term follow-up from the COLUMBUS trial showed no new safety concerns over time .

Propiedades

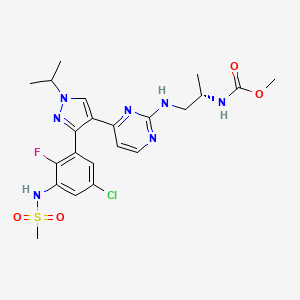

IUPAC Name |

methyl N-[(2S)-1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCXYNUCSMDBY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC1=NC=CC(=N1)C2=CN(N=C2C3=C(C(=CC(=C3)Cl)NS(=O)(=O)C)F)C(C)C)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClFN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155347 | |

| Record name | LGX-818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Encorafenib is a kinase inhibitor that specifically targets BRAF V600E, as well as wild-type BRAF and CRAF while tested with in vitro cell-free assays with IC50 values of 0.35, 0.47, and 0.3 nM, respectively. Mutations in the BRAF gene, including BRAF V600E, result in activated BRAF kinases that mahy stimulate tumor cell growth. Encorafenib is able to bind to other kinases in vitro including JNK1, JNK2, JNK3, LIMK1, LIMK2, MEK4, and STK36 and significantly reduce ligand binding to these kinases at clinically achievable concentrations (≤ 0.9 μM). In efficacy studies, encorafenib inhibited the in vitro cell growth of tumor cell lines that express BRAF V600 E, D, and K mutations. In mice implanted with tumor cells expressing the BRAF V600E mutation, encorafenib induced tumor regressions associated with RAF/MEK/ERK pathway suppression. Encorafenib and binimetinib target two different kinases in the RAS/RAF/MEK/ERK pathway. Compared with either drug alone, co-administration of encorafenib and binimetinib result in greater anti-proliferative activity in vitro in BRAF mutation-positive cell lines and greater anti-tumor activity with respect to tumor growth inhibition in BRAF V600E mutant human melanoma xenograft studies in mice. In addition to the above, the combination of encorafenib and binimetinib acted to delay the emergence of resistance in BRAF V600E mutant human melanoma xenografts in mice compared with the administration of either drug alone. | |

| Record name | Encorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1269440-17-6 | |

| Record name | Encorafenib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269440-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encorafenib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269440176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encorafenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LGX-818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-{(2S)-1-[(4-{3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-(propan-2-yl)-1H-pyrazol-4-yl}pyrimidin-2-yl)amino]propan-2-yl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENCORAFENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7891MRB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.